molecular formula C24H25N3O7 B2879864 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-74-0

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

Cat. No.: B2879864
CAS No.: 896384-74-0
M. Wt: 467.478
InChI Key: UVHMTIBLCBIEQC-UHFFFAOYSA-N
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Description

Methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a quinazoline core substituted with a 1,3-benzodioxol-5-ylmethylamino side chain and a hexyl spacer. Quinazoline derivatives are renowned for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties.

Properties

CAS No.

896384-74-0

Molecular Formula

C24H25N3O7

Molecular Weight

467.478

IUPAC Name

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31)

InChI Key

UVHMTIBLCBIEQC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Amination Reaction: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Quinazoline Ring Formation: The next step involves the formation of the quinazoline ring. This can be achieved through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the quinazoline derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways.

    Medicine: The compound has potential applications in drug discovery, particularly in the development of new therapeutic agents. Its structure suggests it could interact with a variety of biological targets, making it a candidate for further pharmacological studies.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound is compared to two benzodithiazine-based derivatives (compounds 3 and 15 from and ) due to shared functional groups (carboxylate esters, aromatic heterocycles) and synthetic routes. Structural differences lie in the core heterocycle (quinazoline vs. benzodithiazine) and side-chain substituents, which critically influence physicochemical and biological properties.

Physicochemical and Bioactivity Insights

Core Heterocycle Influence :

  • The quinazoline core in the target compound is associated with DNA intercalation and kinase inhibition, whereas benzodithiazines (compounds 3 and 15) are linked to antimicrobial and anti-inflammatory activities due to sulfur-containing rings enhancing electron-withdrawing effects .
  • The hexyl spacer in the target compound may improve membrane permeability compared to shorter chains in analogues, but this requires experimental validation .

Compound 15’s dihydroxybenzylidene moiety introduces hydrogen-bonding capacity, which may improve target binding but reduce metabolic stability compared to the target’s benzodioxol group .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization of the quinazoline core, whereas benzodithiazine derivatives (compounds 3 and 15) are synthesized via condensation reactions with higher yields (90–95%) .

Notes

Structural Characterization : NMR and IR spectroscopy (as used for compounds 3 and 15) are critical for verifying the target compound’s regiochemistry and functional groups .

Computational Modeling : Graph-based comparison methods () can predict binding affinities by identifying common subgraphs between the target and bioactive analogues.

Research Gaps : Empirical studies on the target compound’s solubility, stability, and specific bioactivities are urgently needed to validate hypotheses derived from structural analogues.

Biological Activity

Methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. The structural features of this compound suggest a diverse range of biological interactions, which will be explored in this article.

Chemical Structure and Properties

The compound's molecular formula is C22H22N4O5, with a molecular weight of approximately 410.43 g/mol. Its structure includes a quinazoline core, which is known for various pharmacological properties. The presence of the benzodioxole moiety may enhance its biological activity by contributing to its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives. For instance, certain quinazoline compounds have demonstrated significant activity against human cytomegalovirus (HCMV), with effective concentrations (EC) lower than those of standard antiviral drugs like ganciclovir . This suggests that this compound may also exhibit similar antiviral properties.

Anti-inflammatory Activity

Quinazoline derivatives are recognized for their ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that regulate inflammation. Compounds related to this compound have shown promising results with IC50 values indicating potent sEH inhibition . This inhibition can lead to reduced inflammatory responses and may be beneficial in treating conditions characterized by chronic inflammation.

Research Findings and Case Studies

StudyFindings
Antiviral Activity Quinazoline derivatives showed EC values lower than ganciclovir against HCMV .
Anti-inflammatory Potential Compounds demonstrated IC50 values between 0.30–0.66 μM for sEH inhibition .
Structural Optimization Modifications in the amide substituents enhanced efficacy against sEH and FLAP inhibitors .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in viral replication and inflammatory pathways. The benzodioxole group may enhance lipophilicity and facilitate membrane penetration, allowing for better bioavailability and efficacy.

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